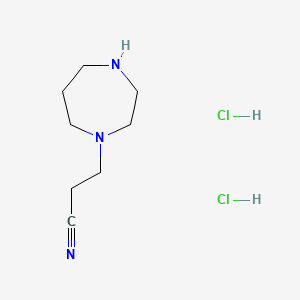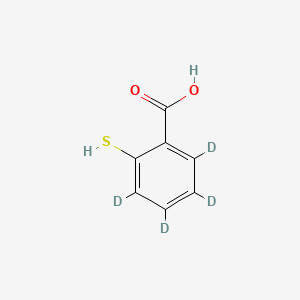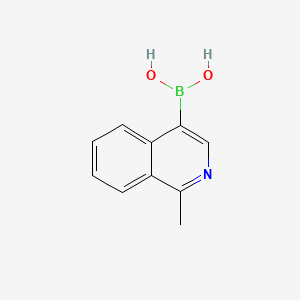
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium is an organic compound known for its water-solubility and its use in various catalytic processes. This compound is also referred to as trisodium 3,3′,3′′-phosphanetriyltris(benzenesulfonate) and is a derivative of triphenylphosphine. It is notable for forming water-soluble complexes with metals such as palladium, rhodium, and nickel, which are used in industrial catalysis .
Preparation Methods
The synthesis of trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate involves the sulfonation of triphenylphosphine. The sulfonation occurs at one meta-position of each of the three phenyl rings. The sulfonation agent used is oleum, a solution of sulfur trioxide in sulfuric acid. Upon dissolving in the oleum, the phosphine is protonated, and the phosphonium salt undergoes sulfonation .
Reaction:
HP(C6H5)3++3SO3→[HP(C6H4SO3H)3]+
Chemical Reactions Analysis
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate undergoes various chemical reactions, primarily involving its role as a ligand in metal-catalyzed processes. It forms complexes with metals such as palladium, rhodium, and nickel, which are used in reactions like hydroformylation, hydrocyanation, and telomerization .
Common Reactions:
Hydroformylation: Reaction with alkenes, carbon monoxide, and hydrogen to form aldehydes.
Hydrocyanation: Addition of hydrogen cyanide to alkenes and dienes.
Telomerization: Reaction of butadiene to form octadiene-1-ol.
Scientific Research Applications
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate is widely used in scientific research due to its ability to form water-soluble metal complexes. These complexes are utilized in various catalytic processes, including:
Hydroformylation of propene: Producing butyraldehyde using rhodium complexes.
Suzuki-Miyaura coupling reactions: Using palladium complexes for cross-coupling reactions in aqueous media.
Hydrocyanation of olefins and dienes: Using nickel complexes for the addition of hydrogen cyanide.
Mechanism of Action
The compound acts as a ligand, coordinating with metal centers to form active catalytic species. The sulfonate groups enhance the water solubility of the complexes, allowing for reactions to occur in aqueous media. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating various catalytic cycles .
Comparison with Similar Compounds
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate is unique due to its high water solubility and strong electron-donating properties. Similar compounds include:
Triphenylphosphine: Less water-soluble and less effective in aqueous catalytic processes.
Tris(3-sulfophenyl)phosphine: Another water-soluble phosphine but with different sulfonation patterns.
This compound’s ability to form stable, water-soluble complexes with various metals makes it highly valuable in industrial and research applications.
Properties
Molecular Formula |
C18H13Na3O9PPdS3+ |
|---|---|
Molecular Weight |
675.9 g/mol |
IUPAC Name |
trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium |
InChI |
InChI=1S/C18H15O9PS3.3Na.Pd/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;3*+1;/p-2 |
InChI Key |
OZYIFDKIIQHBJZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)





![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
